molecular formula C13H16N2O3 B1614668 N-cyclohexyl-3-nitrobenzamide CAS No. 2702-32-1

N-cyclohexyl-3-nitrobenzamide

Cat. No.: B1614668
CAS No.: 2702-32-1
M. Wt: 248.28 g/mol
InChI Key: GIKBXMBZCABMCJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-nitrobenzamide: is an organic compound with the molecular formula C13H16N2O3. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is notable for its nitro group at the third position on the benzene ring and a cyclohexyl group attached to the nitrogen atom of the amide group. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with cyclohexylamine. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: H2/Pd-C, Fe/HCl

    Substitution: Amines, thiols, appropriate solvents

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products:

    Reduction: N-cyclohexyl-3-aminobenzamide

    Substitution: Various substituted benzamides

    Hydrolysis: 3-nitrobenzoic acid, cyclohexylamine

Scientific Research Applications

N-cyclohexyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-cyclohexyl-2-nitrobenzamide
  • N-cyclohexyl-4-methyl-3-nitrobenzamide
  • N-cyclohexyl-4-methoxy-3-nitrobenzamide
  • 4-chloro-N-cyclohexyl-3-nitrobenzamide

Comparison: N-cyclohexyl-3-nitrobenzamide is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interactions. For example, N-cyclohexyl-2-nitrobenzamide has the nitro group at the second position, which can lead to different steric and electronic effects, altering its chemical behavior and biological activity. Similarly, the presence of additional substituents, such as methyl or methoxy groups, can further modify the compound’s properties and applications .

Properties

IUPAC Name

N-cyclohexyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h4-5,8-9,11H,1-3,6-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKBXMBZCABMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333420
Record name N-cyclohexyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2702-32-1
Record name N-cyclohexyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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